5-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-4-carboxamide: is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes an amino group, an isopropyl group, and a dimethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [3 + 2] cycloaddition reaction, where a 1,3-diketone reacts with an arylhydrazine to form the pyrazole ring . The reaction conditions often include the use of catalysts such as transition metals or photoredox catalysts to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of heterogeneous catalysts like Amberlyst-70 can offer eco-friendly attributes and simplify the reaction workup .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions include nitro derivatives, dihydropyrazole derivatives, and various substituted pyrazoles .
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-4-carboxamide serves as a versatile building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new synthetic methodologies and the preparation of novel pyrazole derivatives .
Biology and Medicine: This compound has shown potential in biological and medicinal research due to its diverse biological activities. Pyrazole derivatives are known for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties . Researchers are exploring its use in drug development and as a lead compound for designing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure and reactivity make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and participate in proton transfer processes due to the presence of nitrogen atoms in the pyrazole ring . These interactions can influence the biological activity of the compound and its ability to modulate various biochemical pathways .
Comparison with Similar Compounds
- 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
- 5-Amino-1,3-dimethylpyrazole
- 4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol
Uniqueness: Compared to similar compounds, 5-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both isopropyl and dimethyl groups on the pyrazole ring enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
5-amino-N,N-dimethyl-1-propan-2-ylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-6(2)13-8(10)7(5-11-13)9(14)12(3)4/h5-6H,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLSJQHMIPPMIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(=O)N(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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